2,5-Dipyridin-3-yl-1,3,4-oxadiazole;perchloric acid
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Overview
Description
2,5-Dipyridin-3-yl-1,3,4-oxadiazole;perchloric acid is a compound that belongs to the class of 1,3,4-oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dipyridin-3-yl-1,3,4-oxadiazole typically involves the cyclization of acylhydrazines using dehydrating agents. One common method involves the reaction of pyridine-3-carboxylic acid hydrazide with a suitable carboxylic acid derivative under dehydrating conditions . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, which facilitates the formation of the oxadiazole ring .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Dipyridin-3-yl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of corresponding amines .
Scientific Research Applications
2,5-Dipyridin-3-yl-1,3,4-oxadiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-Dipyridin-3-yl-1,3,4-oxadiazole involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA replication and cell division.
Protein Binding: It can bind to proteins involved in cell signaling pathways, thereby modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: Compounds such as 2,5-diphenyl-1,3,4-oxadiazole and 2,5-dimethyl-1,3,4-oxadiazole share similar structural features and exhibit comparable biological activities.
Pyridine Derivatives: Compounds like 2,5-dipyridin-4-yl-1,3,4-oxadiazole and 2,5-dipyridin-2-yl-1,3,4-oxadiazole are structurally related and have similar applications.
Uniqueness
2,5-Dipyridin-3-yl-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.
Properties
CAS No. |
684258-82-0 |
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Molecular Formula |
C12H9ClN4O5 |
Molecular Weight |
324.67 g/mol |
IUPAC Name |
2,5-dipyridin-3-yl-1,3,4-oxadiazole;perchloric acid |
InChI |
InChI=1S/C12H8N4O.ClHO4/c1-3-9(7-13-5-1)11-15-16-12(17-11)10-4-2-6-14-8-10;2-1(3,4)5/h1-8H;(H,2,3,4,5) |
InChI Key |
BOIOLBATFVNBBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)C3=CN=CC=C3.OCl(=O)(=O)=O |
Origin of Product |
United States |
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